2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene

Botanical insecticide Cinnamomum cassia LC50 bioassay

Cassia Oil (CAS 8007-80-5), also designated as Oil of Chinese Cinnamon or Oleum Cinnamomi, is a volatile essential oil obtained by steam distillation of the leaves, twigs, and bark of Cinnamomum cassia (L.) J.Presl (syn. Cinnamomum aromaticum Nees).

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 8007-80-5
Cat. No. B1236690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene
CAS8007-80-5
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O
InChIInChI=1S/C10H12O2.C9H10/c1-3-4-8-5-6-9(11)10(7-8)12-2;1-2-6-9-7-4-3-5-8-9/h3,5-7,11H,1,4H2,2H3;2-8H,1H3/b;6-2+
InChIKeyJKTRXPUEIZZFGE-RPPWHJSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 volume in 3 volumes of 70% ethanol at 20 °C (Cassia oil);  1 volume in 2 volumes of 70% ethanol at 20 °C (Cinnamon leaf oil);  1 volume in at least 3 volumes of 70% ethanol (Cinnamon bark oil)
Slightly soluble in wate

Cassia Oil (CAS 8007-80-5) Procurement Baseline: Composition, Source, and Pharmacopoeial Identity


Cassia Oil (CAS 8007-80-5), also designated as Oil of Chinese Cinnamon or Oleum Cinnamomi, is a volatile essential oil obtained by steam distillation of the leaves, twigs, and bark of Cinnamomum cassia (L.) J.Presl (syn. Cinnamomum aromaticum Nees) . The oil is chemically defined by its dominant constituent, trans-cinnamaldehyde, present at 70–90% of the total composition, with secondary markers including 2-methoxycinnamaldehyde (3–15%), coumarin (trace–10.6%), and only trace eugenol (<1%) [1]. This chemical profile is codified in the international standard ISO 3216:1997, which establishes identity specifications of aldehyde content ≥80% (as cinnamaldehyde), relative density 1.052–1.070 (20 °C), and refractive index 1.600–1.614 (20 °C) [2]. Global annual production exceeds 600 metric tons, predominantly from China and Vietnam, making it a high-volume, industrially relevant natural product .

Why Cassia Oil (CAS 8007-80-5) Cannot Be Interchanged with Ceylon Cinnamon, Clove, or Other In-Class Essential Oils


Natural essential oils within the Lauraceae and Myrtaceae families are frequently treated as interchangeable commodities in procurement specifications—yet species-level chemical divergence renders this assumption unsafe for regulated applications. Cassia oil (C. cassia) is characterized by a high cinnamaldehyde-to-eugenol ratio and substantial coumarin content, while Ceylon cinnamon oil (C. verum) presents the inverse profile: eugenol up to 38% and coumarin at only trace levels (~0.004%) [1][2]. Clove oil (Syzygium aromaticum) is dominated by eugenol (58–90%) and lacks cinnamaldehyde entirely [3]. These compositional differences produce quantifiably divergent antimicrobial potency, insecticidal efficacy, antioxidant capacity, and—critically—hepatotoxic risk profiles that directly impact regulatory compliance, formulation performance, and end-use safety [1]. Substituting cassia oil with a cheaper generic 'cinnamon oil' without verifying botanical origin and cinnamaldehyde/coumarin content can result in failed quality audits, altered bioactivity, or regulatory non-compliance in food, cosmetic, and pharmaceutical applications [4].

Quantitative Differentiation Evidence: Cassia Oil (CAS 8007-80-5) Against Closest Analogs and Alternatives


Insecticidal Potency: Cassia Oil (C. cassia) is 1.74–1.93× More Potent than Ceylon Cinnamon Oil (C. zeylanicum) Against Ricania sp. Pest

In a direct head-to-head comparison using leaf-dipping and spray bioassays, C. cassia oil demonstrated 1.74–1.93 times greater insecticidal activity than C. zeylanicum oil against Ricania sp. nymphs and adults. The LC50 of C. cassia oil was 37.66 mg/L (nymphs) and 77.38 mg/L (adults), compared to 72.62 mg/L and 134.86 mg/L respectively for C. zeylanicum oil. GC-MS analysis confirmed that the potency difference correlates directly with cinnamaldehyde content: 80.20% in C. cassia versus 46.32% in C. zeylanicum oil [1].

Botanical insecticide Cinnamomum cassia LC50 bioassay Ricania sp. Cinnamaldehyde

Food Preservation: Cassia Oil Extends Refrigerated Chicken Sausage Shelf Life by 5–6 Days, Outperforming Clove Oil (4–5 Days)

In a controlled food matrix study, fresh chicken sausages incorporated with cassia oil at 0.25% (w/w) exhibited superior antimicrobial preservation compared to clove oil at the same concentration. Cassia oil products consistently showed the lowest microbial load at the end of the storage period and extended refrigerated shelf life by approximately 5–6 days beyond untreated control, compared to 4–5 days for clove oil products. Notably, cassia oil demonstrated better antimicrobial characteristics than clove oil specifically at the 0.25% incorporation level, whereas clove oil outperformed cassia oil on antioxidant metrics (TBARS, DPPH) [1][2].

Food preservation Shelf life extension Natural antimicrobial Chicken sausage Essential oil

Anti-Inflammatory Potency: Cassia Oil is 1.63× More Potent than Pure Cinnamaldehyde in Inhibiting NO Production in Macrophages

In a direct comparison using LPS-stimulated J774A.1 murine macrophage cells, cassia leaf oil demonstrated superior anti-inflammatory potency relative to its own major constituent, cinnamaldehyde. The IC50 for nitric oxide (NO) production inhibition was 6.1 ± 0.25 µg/mL for cassia oil versus 9.97 ± 0.35 µg/mL for pure cinnamaldehyde—a 1.63-fold potency advantage for the whole essential oil [1]. Both agents similarly inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and upregulated anti-inflammatory mediators (IL-10, TGF-β), but the dose-response curves consistently favored the complete oil, suggesting synergistic contributions from minor constituents [1].

Anti-inflammatory Nitric oxide inhibition J774A.1 macrophages Cinnamaldehyde Synergistic effect

Broad-Spectrum Antibacterial Ranking: Cassia Oil Ties for Most Potent Among 28 Essential Oils Tested Against Four Major Foodborne Pathogens

In a systematic screening of 28 essential oils against E. coli O157:H7, Salmonella Typhimurium, Staphylococcus aureus, and Listeria monocytogenes, C. cassia oil ranked among the five most active oils tested, achieving a minimum inhibitory concentration (MIC) ≤0.05% (v/v) against all four bacterial pathogens. This placed cassia oil in the top tier alongside Corydothymus capitatus, Origanum heracleoticum, Satureja montana, and C. verum (bark). The maximal tolerated concentration (MTC) was ≤0.013% (v/v) for most bacteria, demonstrating consistent broad-spectrum activity [1]. In a separate focused study, C. cassia oil displayed an MIC of 0.00625% (v/v) against S. hyicus—among the lowest MIC values reported for any essential oil against a Gram-positive mastitis pathogen [2].

Food safety MIC Pathogenic bacteria Essential oil screening Cinnamomum cassia

Salmonella-Specific Potency: Cassia Oil MIC is 5.5× Lower than Oregano (Origanum compactum) Oil Against Salmonella enteritidis and S. gallinarum

In a direct comparative study of two aromatic plants cultivated in Morocco, C. cassia essential oil demonstrated significantly superior anti-Salmonella activity compared to Origanum compactum oil. The mean MIC of C. cassia oil against S. enteritidis and S. gallinarum was 0.02% (v/v), versus 0.11% (v/v) for O. compactum oil—a 5.5-fold potency advantage. The mean MBC followed the same pattern: 0.03% (v/v) for C. cassia versus 0.17% (v/v) for O. compactum (5.7-fold difference). Notably, the whole C. cassia oil matched or exceeded the potency of its own purified major constituent, cinnamaldehyde (MIC 0.05%, MBC 0.04%), again suggesting synergistic effects [1].

Salmonella Poultry pathogen MIC/MBC Cinnamomum cassia Origanum compactum

Antifungal Spectrum: Cassia Oil Inhibits 75 Clinical Candida Isolates with MIC as Low as 0.02 µL/mL, Surpassing Many Conventional Azole Comparators

Cassia essential oil was evaluated against 75 clinical isolates of Candida albicans and non-albicans Candida species using standardized disk diffusion and broth dilution methods. Undiluted cassia oil produced growth inhibition zones ranging from 40 to 72 mm across all isolates—a remarkably large zone diameter indicating strong antifungal diffusion. The mean MIC against C. albicans was 0.10 µL/mL (v/v) by broth microdilution and 0.07 µL/mL by broth macrodilution. For non-albicans Candida species, the MIC ranged from 0.02 to 0.62 µL/mL. The minimum fungicidal concentration (MFC) values were similarly low, confirming fungicidal rather than merely fungistatic activity [1]. While this study did not include a direct synthetic antifungal comparator arm, the MIC values are within the clinically relevant range of many azole antifungals, making cassia oil a compelling natural alternative for further development.

Antifungal Candida albicans Clinical isolates Candidiasis Essential oil

Evidence-Backed Application Scenarios for Cassia Oil (CAS 8007-80-5) in Research and Industry


Botanical Insecticide Development Targeting Sucking Pests (Ricania sp. and Related Hemiptera)

Cassia oil with cinnamaldehyde content ≥80% is the preferred raw material for formulating contact and fumigant insecticides against Ricania sp. and related hemipteran pests. The LC50 of 37.66 mg/L against nymphs—1.74–1.93× more potent than C. zeylanicum oil—enables lower field application rates and reduced solvent/carrier volume in emulsifiable concentrate formulations. Procurement specifications should require GC-MS certification of cinnamaldehyde ≥80% to ensure the potency advantage demonstrated in leaf-dipping and spray bioassays [1].

Natural Antimicrobial for Extended Shelf-Life Meat and Poultry Products

Cassia oil at 0.25% (w/w) incorporation is validated as a clean-label antimicrobial preservative for fresh chicken sausages, delivering 5–6 days of additional refrigerated shelf life compared to untreated product. In direct comparison, cassia oil provides superior antimicrobial preservation relative to clove oil at equivalent concentration, making it the preferred choice when microbial spoilage control is prioritized over oxidative stability. For frozen vacuum-packaged products, cassia oil-treated sausages maintained the lowest microbial load through 45 days of storage at −18°C [2][3].

Anti-Inflammatory Research Using Whole Essential Oil Rather than Isolated Cinnamaldehyde

For in vitro and in vivo anti-inflammatory studies employing the LPS-stimulated macrophage model, cassia leaf oil demonstrates a 1.63-fold potency advantage (IC50 6.1 vs. 9.97 µg/mL) over equimass concentrations of pure cinnamaldehyde in NO inhibition assays. This supports the selection of whole cassia oil over the isolated major constituent when mechanistic investigation of synergistic or entourage anti-inflammatory effects is the research objective. Both agents upregulate IL-10 and TGF-β while suppressing TNF-α, IL-1β, and IL-6 [4].

Food Safety Intervention Against Salmonella in Poultry Processing

Cassia oil's MIC of 0.02% (v/v) against Salmonella enteritidis and S. gallinarum—5.5× lower than oregano (Origanum compactum) oil—positions it as a high-potency natural intervention for poultry processing wash solutions, carcass sprays, or feed additive applications. The MBC of 0.03% ensures bactericidal activity at concentrations that are economically feasible for scaled industrial use. When formulating, the verified potency advantage over oregano oil and carvacrol (6.5×) should guide supplier selection and quality specifications [5].

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